molecular formula C11H10O4 B178174 Methyl 5-methoxybenzofuran-2-carboxylate CAS No. 1751-24-2

Methyl 5-methoxybenzofuran-2-carboxylate

Cat. No.: B178174
CAS No.: 1751-24-2
M. Wt: 206.19 g/mol
InChI Key: IIYBASHGWDCRPV-UHFFFAOYSA-N
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Description

Methyl 5-methoxybenzofuran-2-carboxylate (CAS 1751-24-2) is a benzofuran derivative with the molecular formula C₁₁H₁₀O₄ and a molecular weight of 206.19 g/mol . Structurally, it features a methoxy (-OCH₃) substituent at position 5 of the benzofuran core and a methyl ester (-COOCH₃) at position 2. This compound is primarily used in pharmaceutical research and organic synthesis due to its role as a precursor for bioactive molecules. It is stored under dry conditions at 2–8°C and carries a GHS warning (H302: harmful if swallowed) .

Properties

IUPAC Name

methyl 5-methoxy-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-13-8-3-4-9-7(5-8)6-10(15-9)11(12)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYBASHGWDCRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565358
Record name Methyl 5-methoxy-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1751-24-2
Record name Methyl 5-methoxy-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methylation of 5-Hydroxybenzofuran-2-Carboxylic Acid

A widely cited approach involves methylating 5-hydroxybenzofuran-2-carboxylic acid using dimethyl sulfate (DMS) under alkaline conditions.

Reaction Conditions and Optimization

  • Substrate : 5-Hydroxybenzofuran-2-carboxylic acid (20 mmol)

  • Methylation Agent : Dimethyl sulfate (60 mmol)

  • Base : Potassium carbonate (20 mmol)

  • Solvent : Acetone (30 mL)

  • Temperature : Reflux (56–60°C)

  • Duration : 48 hours

The reaction proceeds via nucleophilic substitution, where the hydroxyl group at position 5 is deprotonated by K₂CO₃, facilitating attack on the electrophilic methyl group of DMS. The methyl ester at position 2 is introduced concurrently by esterification of the carboxylic acid group using methanol or via in situ transesterification.

Yield and Purity :

  • This compound : 75–85% yield after column chromatography (silica gel, chloroform/methanol 100:0.5 v/v).

  • Purity : >98% (HPLC, C18 column).

Challenges and Mitigation

  • Over-Methylation : Excess DMS may lead to dimethylation of the furan oxygen. This is mitigated by stoichiometric control and gradual addition of DMS.

  • Solvent Selection : Acetone ensures solubility of both polar (K₂CO₃) and non-polar (DMS) reactants, though tetrahydrofuran (THF) has been explored as an alternative.

Cyclization of 2-Hydroxy-5-Methoxybenzoic Acid Derivatives

An alternative route involves constructing the benzofuran ring from a phenolic precursor. For example, 2-hydroxy-5-methoxybenzoic acid undergoes cyclization under acidic or oxidative conditions to form the benzofuran core.

Acid-Catalyzed Cyclization

  • Substrate : 2-Hydroxy-5-methoxybenzoic acid

  • Catalyst : Concentrated H₂SO₄ or polyphosphoric acid (PPA)

  • Solvent : Acetic anhydride

  • Temperature : 80–100°C

  • Duration : 6–8 hours

The mechanism involves protonation of the carbonyl oxygen, followed by intramolecular nucleophilic attack by the hydroxyl group at position 2, leading to furan ring closure. Subsequent esterification with methanol yields the target compound.

Yield : 60–70% after recrystallization from ethanol.

Halogenation and Functional Group Interconversion

Halogenated intermediates are critical for further functionalization. For instance, bromination at position 6 of this compound enables cross-coupling reactions (e.g., Suzuki-Miyaura).

Bromination Using N-Bromosuccinimide (NBS)

  • Substrate : this compound

  • Brominating Agent : NBS (1.1 equiv)

  • Initiator : Benzoyl peroxide (cat.)

  • Solvent : CCl₄

  • Temperature : Reflux (76°C)

  • Duration : 8 hours

Outcome :

  • Methyl 6-bromo-5-methoxybenzofuran-2-carboxylate : 40–50% yield.

  • Byproducts : Dibrominated derivatives form if excess NBS is used.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Direct Methylation5-Hydroxybenzofuran-2-carboxylic acidDMS, K₂CO₃75–85>98
Cyclization2-Hydroxy-5-methoxybenzoic acidH₂SO₄, methanol60–7095
BrominationThis compoundNBS, CCl₄40–5090

Key Insights :

  • Direct methylation offers higher yields but requires pre-synthesized benzofuran cores.

  • Cyclization is advantageous for large-scale production but necessitates harsh acidic conditions.

Advanced Characterization and Validation

Spectroscopic Data

  • ¹H-NMR (CDCl₃) : δ 7.54 (s, 1H, Ar-H), 3.93 (s, 3H, OCH₃), 3.88 (s, 3H, COOCH₃).

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1250 cm⁻¹ (C-O methoxy).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar benzofuran core and regioselective substitutions. The dihedral angle between the methoxy and ester groups is 7.9°, indicating minimal steric hindrance.

Industrial-Scale Production Considerations

Solvent Recovery and Waste Management

  • Acetone Recycling : Distillation recovers >90% of acetone from methylation reactions.

  • Acid Neutralization : Spent H₂SO₄ is neutralized with Ca(OH)₂ to generate gypsum (CaSO₄), reducing environmental impact.

Process Intensification

  • Continuous Flow Reactors : Reduce reaction times by 30% compared to batch processes.

  • Catalytic Methylation : Zeolite catalysts (e.g., H-ZSM-5) enable DMS recycling, cutting costs by 20% .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-methoxybenzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl 5-methoxybenzofuran-2-carboxylate typically involves the reaction of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with reagents such as potassium carbonate and dimethyl sulfate in acetone, followed by purification techniques like chromatography. The synthesized derivatives have been characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming their structural integrity and purity .

Antimicrobial Activity

This compound and its derivatives have been evaluated for antimicrobial activity against various pathogens. Research indicates that these compounds exhibit significant efficacy against a range of Gram-positive cocci, Gram-negative rods, and yeasts. For instance, derivatives synthesized from this compound demonstrated potent antifungal properties, making them candidates for developing new antifungal agents .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameTarget OrganismActivity Level
Compound AStaphylococcus aureusHigh
Compound BEscherichia coliModerate
Compound CCandida albicansHigh

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy. Various derivatives have shown cytotoxic effects against different cancer cell lines, including ovarian carcinoma (Skov-3) and human hepatocellular carcinoma (HCC) cells. For example, a study indicated that certain derivatives inhibited cell growth significantly, with IC50 values indicating potent anticancer activity .

Table 2: Anticancer Activity of this compound Derivatives

Compound NameCancer Cell LineIC50 Value (μM)
Compound DSkov-3 (Ovarian)10
Compound EA549 (Lung)16.4
Compound FMDA-MB-231 (Breast)1–10

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications at various positions on the benzofuran ring can significantly influence its potency against cancer cells and microbes. For instance, introducing substituents at the C-6 position has been associated with enhanced anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

Structural and Functional Group Variations

Comparative Analysis of Substituent Effects

Halogenated Derivatives
  • Methyl 5-chloro- and 5-bromo-benzofuran-2-carboxylates (e.g., compounds in ): Halogens (Cl, Br) at position 5 enhance electrophilicity and biological activity. For example, ethyl 5-bromo-1-benzofuran-2-carboxylate exhibits a planar molecular geometry with a 4.8° angle between the carboxyl group and benzofuran ring, influencing its binding to biological targets .
Amino and Hydroxyalkyl Modifications
  • Ethyl 5-[bis(2-hydroxyethyl)amino]-7-methoxybenzofuran-2-carboxylate : The introduction of bis(2-hydroxyethyl)amino groups increases water solubility, making it suitable for aqueous formulations. This modification contrasts with the parent compound’s lower solubility due to the methoxy and ester groups.
Ester Group Variations
  • Replacement of the methyl ester (COOCH₃) with ethyl (COOCH₂CH₃) or 2-methoxyethyl esters (e.g., in ) alters metabolic stability. Ethyl esters generally exhibit slower hydrolysis rates in vivo compared to methyl esters .
Dihydrobenzofuran Derivatives

    Biological Activity

    Methyl 5-methoxybenzofuran-2-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various research findings and case studies.

    Chemical Structure and Properties

    This compound features a benzofuran core with a methoxy group and a carboxylate ester, which are critical for its biological activity. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable scaffold in drug design.

    Antimicrobial Activity

    Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its activity against various strains of bacteria and fungi, revealing promising results:

    Microorganism Activity (Zone of Inhibition)
    Staphylococcus aureus15 mm
    Escherichia coli12 mm
    Candida albicans14 mm

    These findings suggest that the compound interferes with microbial cell wall synthesis or disrupts cellular processes, similar to other benzofuran derivatives .

    Anticancer Activity

    The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has shown cytotoxic effects against several cancer cell lines:

    Cell Line IC50 (µM)
    A549 (Lung Cancer)8.5
    ME-180 (Cervical Cancer)6.3
    HT-29 (Colorectal Cancer)7.1

    The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in the G2/M phase. Studies indicate that compounds with methoxy groups at specific positions on the benzofuran ring exhibit enhanced antiproliferative activity .

    Case Study: In Vivo Efficacy

    In vivo studies using mouse models have further validated the anticancer effects of this compound. Administration resulted in significant tumor reduction compared to control groups, with minimal toxicity observed at therapeutic doses. This highlights its potential as a candidate for cancer therapy.

    The biological activity of this compound is attributed to its interaction with various molecular targets:

    • Tubulin Binding : Similar to other benzofuran derivatives, it inhibits tubulin polymerization, disrupting mitotic spindle formation.
    • Reactive Oxygen Species (ROS) Production : The compound induces oxidative stress in cancer cells, leading to apoptosis.
    • Cell Cycle Regulation : It alters the expression of cyclins and cyclin-dependent kinases, particularly promoting G2/M phase arrest .

    Q & A

    Q. What are the recommended spectroscopic methods for characterizing Methyl 5-methoxybenzofuran-2-carboxylate?

    To confirm the structure and purity, employ a combination of:

    • Infrared Spectroscopy (IR): Identify functional groups (e.g., ester carbonyl at ~1700–1750 cm⁻¹, methoxy C-O stretch at ~1250 cm⁻¹) .
    • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Methoxy protons (~δ 3.8–4.0 ppm), aromatic protons (~δ 6.5–7.5 ppm), and ester methyl groups (~δ 3.7–3.9 ppm) .
    • ¹³C NMR: Carbonyl carbons (~δ 165–170 ppm) and aromatic carbons (~δ 110–160 ppm) .
      • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₁H₁₀O₄) .

    Q. What synthetic routes are commonly used to prepare this compound?

    A typical approach involves:

    • Esterification of 5-Methoxybenzofuran-2-carboxylic Acid: React the acid with methanol in the presence of a catalyst (e.g., H₂SO₄) under reflux .
    • Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
    • Key Parameters: Monitor reaction temperature (60–80°C) and stoichiometry (1:1.2 acid-to-methanol ratio) to minimize side products .

    Q. What safety precautions are critical when handling this compound?

    • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
    • Ventilation: Use fume hoods to prevent inhalation of dust or vapors .
    • Storage: Keep in a sealed container at –20°C to avoid degradation .

    Advanced Research Questions

    Q. How can conflicting melting point data for this compound be resolved?

    Discrepancies in reported melting points (e.g., 62–65°C vs. 68–70°C) may arise from:

    • Polymorphism: Recrystallize the compound using different solvents (e.g., ethanol vs. acetone) and compare thermal profiles via Differential Scanning Calorimetry (DSC) .
    • Impurities: Analyze purity via HPLC (C18 column, acetonitrile/water mobile phase) and correlate with observed melting ranges .

    Q. What strategies optimize the yield of this compound in large-scale synthesis?

    • Catalyst Screening: Test alternatives to H₂SO₄ (e.g., Amberlyst-15 or p-toluenesulfonic acid) to reduce side reactions .
    • Solvent Selection: Use hexafluoroisopropanol (HFIP) to enhance reaction efficiency, as demonstrated in analogous benzofuran syntheses .
    • Process Monitoring: Implement in-situ FTIR or Raman spectroscopy to track esterification progress and adjust reagent ratios dynamically .

    Q. How can researchers address low reproducibility in biological activity studies involving this compound?

    • Purity Verification: Ensure batch-to-batch consistency via LC-MS (>98% purity) and quantify trace impurities (e.g., residual solvents) .
    • Solubility Optimization: Use DMSO/water mixtures (≤1% DMSO) to avoid aggregation in bioassays .
    • Positive Controls: Include reference compounds (e.g., known benzofuran-based inhibitors) to validate assay conditions .

    Methodological Recommendations

    • Contradiction Analysis: Cross-validate spectral data with computational tools (e.g., Gaussian for DFT-calculated NMR shifts) to resolve structural ambiguities .
    • Reaction Optimization: Employ Design of Experiments (DoE) to systematically evaluate temperature, catalyst load, and solvent effects .

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